molecular formula C13H19NO4S2 B2598499 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide CAS No. 874788-12-2

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide

Cat. No.: B2598499
CAS No.: 874788-12-2
M. Wt: 317.42
InChI Key: CPWVMWSJCWRHIC-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes a thiolane ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide typically involves the reaction of a thiolane derivative with a sulfonamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary or secondary amines .

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The thiolane ring may also play a role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in scientific research and industry .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-ethyl-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c1-3-11-4-6-13(7-5-11)20(17,18)14(2)12-8-9-19(15,16)10-12/h4-7,12H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWVMWSJCWRHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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